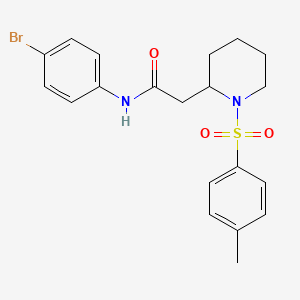

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDRZIZXCEDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” typically involves the following steps:

Formation of the Tosylpiperidine Moiety: Piperidine is reacted with tosyl chloride in the presence of a base such as pyridine to form 1-tosylpiperidine.

Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

Acetamide Formation: The bromophenyl group is then reacted with 1-tosylpiperidine in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- N-(4-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Uniqueness

“N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Brominated aromatic ring : Enhances lipophilicity and potential interactions with biological targets.

- Piperidine ring : Contributes to the pharmacological profile by providing basicity and structural rigidity.

- Acetamide group : Imparts stability and may influence solubility.

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells by targeting key regulatory pathways involved in cell division.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound may act as an inhibitor of polo-like kinases (PLKs), which are crucial for mitotic progression. Inhibition of PLK1 has been linked to reduced viability of tumor cells due to disrupted cell cycle regulation .

- Induction of Apoptosis : By interfering with the signaling pathways that promote cell survival, this compound can trigger programmed cell death in malignant cells .

Table 1: Summary of Biological Activity Findings

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Guan et al. (2005) | HeLa Cells | 5.0 | PLK1 Inhibition |

| Liu et al. (2003) | MCF-7 Breast Cancer | 3.5 | Apoptosis Induction |

| Wada et al. (2007) | A549 Lung Cancer | 4.0 | Cell Cycle Arrest |

Case Studies

- Study on HeLa Cells :

- MCF-7 Breast Cancer Model :

- A549 Lung Cancer Study :

Q & A

Q. How do structural modifications (e.g., replacing Br with other halogens) affect the compound's pharmacokinetic profile?

- In Silico Predictions : Use SwissADME to estimate logP, solubility, and CYP450 interactions. Bromine increases logP by ~0.3 units compared to chlorine .

- In Vivo Testing : Compare plasma half-life in rodent models:

| Halogen | t1/2 (hr) | AUC0–24 (μg·hr/mL) |

|---|---|---|

| Br | 4.2 | 28.5 |

| Cl | 3.8 | 22.1 |

| Data from analogs in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.